4-(Diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate
CAS No.: 584-59-8
Cat. No.: VC3883579
Molecular Formula: C12H18BF4N3O
Molecular Weight: 307.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 584-59-8 |
|---|---|
| Molecular Formula | C12H18BF4N3O |
| Molecular Weight | 307.1 g/mol |
| IUPAC Name | 4-(diethylamino)-2-ethoxybenzenediazonium;tetrafluoroborate |
| Standard InChI | InChI=1S/C12H18N3O.BF4/c1-4-15(5-2)10-7-8-11(14-13)12(9-10)16-6-3;2-1(3,4)5/h7-9H,4-6H2,1-3H3;/q+1;-1 |
| Standard InChI Key | ZDYXCTXUWJOXLL-UHFFFAOYSA-N |
| SMILES | [B-](F)(F)(F)F.CCN(CC)C1=CC(=C(C=C1)[N+]#N)OCC |
| Canonical SMILES | [B-](F)(F)(F)F.CCN(CC)C1=CC(=C(C=C1)[N+]#N)OCC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzenediazonium core substituted with a diethylamino group (-N(CH)) at the para position and an ethoxy group (-OCHCH) at the ortho position. The tetrafluoroborate () anion stabilizes the positively charged diazonium group (), reducing its propensity for premature decomposition.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 584-59-8 |
| Molecular Formula | |
| Molecular Weight | 307.1 g/mol |
| IUPAC Name | 4-(diethylamino)-2-ethoxybenzenediazonium tetrafluoroborate |
Synthesis and Optimization
Diazotization Protocol
The synthesis involves diazotizing 4-(diethylamino)-2-ethoxyaniline under controlled conditions. Nitrous acid (), generated in situ from sodium nitrite () and hydrochloric acid (), reacts with the aniline derivative at 0–5°C. Subsequent addition of tetrafluoroboric acid () precipitates the diazonium salt.
Reaction Scheme:
(Ar = substituted benzene ring)
Industrial-Scale Production
Industrial processes utilize continuous flow reactors to maintain low temperatures and optimize yields. Automated systems adjust stoichiometric ratios of , , and , achieving purities >95%.
Chemical Reactivity and Mechanisms
Electrophilic Substitution
The diazonium group acts as a strong electrophile, participating in coupling reactions with electron-rich aromatics (e.g., phenols, amines) to form azo compounds. For example, reaction with β-naphthol yields orange-red azo dyes.
Balz–Schiemann Fluorination
Under thermal or photochemical conditions, the compound undergoes fluorodediazoniation to form aryl fluorides. A 2021 study demonstrated that nonpolar solvents like hexane improve reaction efficiency, enabling fluorination at 70–80°C with yields up to 95% .
Table 2: Solvent Effects on Fluorination Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| PhCl | 70 | 85 |
| Hexane | 80 | 90 |
| DMF | 80 | 10 |
Applications in Science and Industry
Organic Synthesis
The compound is pivotal in synthesizing heterocycles, fluorinated aromatics, and asymmetrical azo dyes. Its stability allows for multistep reactions without intermediate isolation .
Biomedical Research
In bioconjugation, the diazonium group labels proteins and nucleic acids for imaging and diagnostic assays. For instance, it modifies antibodies for fluorescent tagging in immunoassays.
Materials Science
Functionalized polymers incorporating this diazonium salt exhibit enhanced conductivity and photoresponsiveness, enabling applications in organic electronics.
Recent Research Advancements
Solvent-Free Fluorination
A 2025 study explored solvent-free Balz–Schiemann reactions, achieving 78% yield for 4-bromoaryl fluoride at 90°C, reducing environmental impact .
Catalytic Applications
Palladium-catalyzed cross-coupling reactions with arylboronic acids have expanded access to biaryl structures, relevant in pharmaceutical synthesis.
Regulatory and Environmental Considerations
Global Regulations
Classified as hazardous under OSHA 29 CFR 1910.1200. The European Chemicals Agency (ECHA) mandates Safety Data Sheet (SDS) compliance for transport and handling.
Waste Management
Incinerate at >1000°C with scrubbers to capture emissions. Aqueous residues require precipitation of boron compounds before disposal.
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